Suc-AAPF-pNA

Catalog No.
S619729
CAS No.
70967-97-4
M.F
C30H36N6O9
M. Wt
624.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Suc-AAPF-pNA

CAS Number

70967-97-4

Product Name

Suc-AAPF-pNA

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-(4-nitroanilino)-3-phenylpropanoyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C30H36N6O9

Molecular Weight

624.6 g/mol

InChI

InChI=1S/C30H36N6O9/c1-18(31-25(37)14-15-26(38)39)27(40)32-19(2)30(43)35-16-6-9-24(35)29(42)34-28(41)23(17-20-7-4-3-5-8-20)33-21-10-12-22(13-11-21)36(44)45/h3-5,7-8,10-13,18-19,23-24,33H,6,9,14-17H2,1-2H3,(H,31,37)(H,32,40)(H,38,39)(H,34,41,42)/t18-,19-,23-,24-/m0/s1

InChI Key

NZSFNPKTEBHXQS-WJNSRDFLSA-N

SMILES

Array

Synonyms

SAAPPNA, Suc-AAPF-pNA, Suc-Ala-Ala-Pro-Phe-4-NA, succinyl-alanyl-alanyl-prolyl-phenylalanine-4-nitroanilide, succinyl-alanyl-alanyl-prolyl-phenylalanine-p-nitroanilide

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](CC2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O

The exact mass of the compound N-succinyl-ala-ala-pro-phe-p-nitroanilide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Suc-AAPF-pNA (N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide) is a highly specific, chromogenic tetrapeptide substrate widely procured for the kinetic quantification of chymotrypsin, subtilisin, and cathepsin G. Unlike basic ester substrates, it features an extended peptide sequence that fully occupies the S1–S4 subsites of target serine proteases, driving rapid and highly specific catalytic turnover. Upon enzymatic cleavage of the Phe-pNA bond, it releases p-nitroaniline, generating a robust colorimetric signal quantifiable at 405–410 nm with a high molar extinction coefficient. Its high solubility in polar aprotic solvents (such as DMF and DMSO) and stability in aqueous physiological buffers make it a highly reproducible, standard-setting reagent for high-throughput screening, inhibitor characterization, and crude lysate profiling.

Substituting Suc-AAPF-pNA with classic monomeric ester substrates like BTEE (N-Benzoyl-L-tyrosine ethyl ester) or shorter peptide anilides (e.g., Suc-Phe-pNA) severely compromises assay reliability and throughput. BTEE requires continuous UV monitoring at 256 nm, a wavelength highly susceptible to background absorbance from aromatic amino acids, nucleic acids, and crude extract matrices, necessitating tedious sample purification. Conversely, shorter p-nitroanilide peptides fail to engage the secondary binding subsites of the protease, resulting in sluggish acylation rates and poor sensitivity. Furthermore, substituting with fluorogenic analogs (like Suc-AAPF-AMC) often introduces auto-fluorescence and quenching artifacts when screening small-molecule inhibitor libraries. Procuring the exact Suc-AAPF-pNA tetrapeptide ensures rapid kinetics, visible-spectrum monitoring, and matrix-independent reproducibility [1].

Catalytic Turnover and Acylation Rate Acceleration

The extended tetrapeptide sequence of Suc-AAPF-pNA provides critical interactions with the S1–S4 subsites of chymotrypsin-like proteases, dramatically accelerating the rate-limiting acylation step. Quantitative kinetic analysis demonstrates that the acylation rate constant (k2) for Suc-AAPF-pNA reaches 98 s^-1, compared to a mere 0.04 s^-1 for the truncated analog Suc-Phe-pNA. This represents a >2,400-fold increase in catalytic turnover, allowing for the detection of significantly lower enzyme concentrations and reducing required assay times [1].

Evidence DimensionAcylation rate constant (k2)
Target Compound Data98 s^-1 (Suc-AAPF-pNA)
Comparator Or Baseline0.04 s^-1 (Suc-Phe-pNA)
Quantified Difference>2,400-fold higher acylation rate
Conditionsalpha-chymotrypsin catalyzed hydrolysis, temperature-controlled kinetic assay

Procuring the full tetrapeptide substrate guarantees rapid assay completion and high sensitivity, minimizing the amount of expensive target enzyme required per well.

Optical Window and Matrix Interference Avoidance

Classic chymotrypsin substrates like BTEE are monitored at 256 nm, a UV wavelength where proteins and cellular debris exhibit massive background absorbance. Suc-AAPF-pNA shifts the detection window to the visible spectrum, releasing p-nitroaniline which is monitored at 405–410 nm with a molar extinction coefficient of approximately 8,800 M^-1cm^-1. This shift completely bypasses UV interference, enabling direct, linear kinetic measurements in unpurified biological samples or complex screening matrices without prior clean-up steps .

Evidence DimensionAssay monitoring wavelength and matrix interference
Target Compound Data405–410 nm (Visible spectrum, zero protein interference)
Comparator Or Baseline256 nm (UV spectrum, high protein interference for BTEE)
Quantified DifferenceShift of ~150 nm out of the protein UV absorbance window
ConditionsDirect spectrophotometric monitoring in standard physiological buffers

Eliminates the need for costly and time-consuming sample purification steps when profiling protease activity in crude lysates or industrial fermentation broths.

High-Throughput Microplate Linearity

For industrial screening applications, assay miniaturization is essential. Suc-AAPF-pNA demonstrates strong linearity in 96-well and 384-well microtiter plate formats. When monitoring chymotrypsin activity, Suc-AAPF-pNA maintains a strictly linear response across a broad dynamic range from 25 U/L to 6,500 U/L. In contrast, standard esterase assays or poorly soluble analogs often suffer from signal saturation or precipitation at higher concentrations, limiting their dynamic range and requiring multiple sample dilutions [1].

Evidence DimensionKinetic linearity in microplate format
Target Compound DataLinear from 25 to 6,500 U/L (Suc-AAPF-pNA)
Comparator Or BaselineNarrower dynamic range and precipitation risks (Standard ester substrates)
Quantified DifferenceBroad 260-fold linear dynamic range in a single run
Conditions10-minute kinetic determination on a 96-well microtiter plate at 405 nm

Ensures reliable, automated high-throughput screening without the need for repetitive sample dilution and re-assaying.

Suitability for Coupled PPIase Assays

Beyond direct protease monitoring, Suc-AAPF-pNA is highly suited for coupled assays measuring Peptidyl-Prolyl cis-trans Isomerase (PPIase) activity. Chymotrypsin exclusively cleaves the trans-Ala-Pro isomer of the substrate. By dissolving Suc-AAPF-pNA in specialized solvents to shift the equilibrium to the cis form, researchers can use the chymotrypsin-mediated cleavage of the trans form to rate-limit and precisely quantify the PPIase-catalyzed cis-to-trans conversion. Generic protease substrates lacking the specific Ala-Pro bond cannot be used for this specialized procurement application .

Evidence DimensionSubstrate viability for PPIase coupled assays
Target Compound DataHighly effective (requires Ala-Pro bond for cis-trans isomerization)
Comparator Or BaselineIncompatible (BTEE, Suc-Phe-pNA, or non-proline substrates)
Quantified DifferenceEnables uncoupled and coupled PPIase activity determination
ConditionsReconstitution in LiCl/solvent to shift equilibrium to 5-40% cis-Ala-Pro isomer

Provides a dual-purpose procurement justification, serving both as a standard protease substrate and an essential reagent for immunophilin/PPIase drug discovery.

High-Throughput Screening (HTS) of Protease Inhibitors

Because its 410 nm colorimetric readout avoids the auto-fluorescence commonly exhibited by small-molecule libraries, Suc-AAPF-pNA is a highly effective substrate for robust, false-positive-free screening of chymotrypsin and subtilisin inhibitors in automated microplate workflows [1].

Crude Lysate and Fermentation Broth Profiling

The visible-spectrum cleavage product (p-nitroaniline) allows quality control and bioprocessing engineers to directly measure protease activity in complex, UV-absorbing matrices without prior purification, a major handling advantage over UV-dependent substrates like BTEE .

Peptidyl-Prolyl Isomerase (PPIase) Activity Assays

Utilizing the specific cis-trans isomerization dynamics of the Ala-Pro bond, this substrate is essential for coupled spectrophotometric assays evaluating cyclophilin and FKBP activity in immunosuppressant drug development and structural biology .

XLogP3

1.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

624.25437675 Da

Monoisotopic Mass

624.25437675 Da

Heavy Atom Count

45

Sequence

AAPF

Wikipedia

N-{2-[(3-Carboxy-1-hydroxypropylidene)amino]-1-hydroxypropylidene}alanyl-N-[1-hydroxy-2-(4-nitroanilino)-3-phenylpropylidene]prolinamide

Dates

Last modified: 04-15-2024
1.Nakajima, K., and Powers, J.C. Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. The Journal of Biological Chemisty 254(10), 4027-4032 (1979).

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